Cyantraniliprole metabolite IN-K5A79
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H13BrClN5O4 |
|---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-carbamoyl-5-methylbenzoic acid |
InChI |
InChI=1S/C18H13BrClN5O4/c1-8-5-9(18(28)29)6-10(15(21)26)14(8)23-17(27)12-7-13(19)24-25(12)16-11(20)3-2-4-22-16/h2-7H,1H3,(H2,21,26)(H,23,27)(H,28,29) |
InChI Key |
UMNDSUUBLGSBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)N)C(=O)O |
Origin of Product |
United States |
Formation Pathways and Biotransformation Dynamics of Cyantraniliprole Metabolite In K5a79
Abiotic Transformation Processes Leading to IN-K5A79 Formation
The transformation of cyantraniliprole (B1669382) in the environment is initiated by a series of abiotic processes, primarily driven by reactions with water and light. These processes can alter the parent molecule, leading to a cascade of degradation products.
Hydrolytic Degradation Mechanisms of Cyantraniliprole to IN-K5A79
The susceptibility of cyantraniliprole to hydrolysis is a key factor in its environmental persistence. This chemical reaction, involving the cleavage of bonds by the addition of water, is significantly influenced by the pH of the surrounding medium. While studies have shown that cyantraniliprole is vulnerable to hydrolytic degradation, particularly under alkaline conditions, the primary documented outcome of this process is the formation of other metabolites, such as IN-J9Z38.
Detailed mechanistic studies specifically isolating the hydrolytic pathway to IN-K5A79 are not extensively available in publicly accessible scientific literature. It is plausible that IN-K5A79 may be a minor product of hydrolysis or a subsequent degradation product of a more prominent hydrolytic metabolite. The complexity of environmental matrices makes it challenging to isolate and definitively attribute the formation of IN-K5A79 solely to hydrolysis without the influence of other contributing factors.
Photolytic Conversion Pathways of Cyantraniliprole to IN-K5A79
Sunlight plays a crucial role in the degradation of many pesticides, and cyantraniliprole is no exception. Photolysis, the breakdown of compounds by photons, is a major abiotic degradation pathway for this insecticide in both aqueous environments and on soil surfaces. nih.gov The process typically involves intramolecular rearrangements and the addition of hydroxyl radicals, leading to molecular cleavage. nih.gov
Similar to hydrolysis, the available research on the photolytic degradation of cyantraniliprole has predominantly focused on the formation of metabolites other than IN-K5A79. While photolysis generates a variety of degradates, a direct and well-defined pathway for the conversion of cyantraniliprole to IN-K5A79 has not been explicitly detailed in the reviewed literature. The high-energy nature of photochemical reactions can lead to a complex mixture of products, and the formation of IN-K5A79 may occur through a series of intermediate steps or as a minor branch of the main degradation pathway.
Other Physicochemical Transformation Kinetics in Various Matrices
The rate and extent of cyantraniliprole degradation, and consequently the formation of its metabolites like IN-K5A79, are governed by a variety of physicochemical factors within different environmental compartments. The half-life of cyantraniliprole can vary significantly depending on the matrix, with reported values ranging from 1.63 to 5.92 days in tomato fruits, leaves, and soil in open field conditions. ekb.eg In soil, the persistence is generally higher, with half-lives reported to be between 16 and 89 days. ekb.eg
Table 1: Dissipation Half-life of Cyantraniliprole in Various Matrices
| Matrix | Half-life (days) | Reference |
|---|---|---|
| Tomato Fruits | 1.63 | ekb.eg |
| Tomato Leaves | 5.25 | ekb.eg |
| Soil (Open Field) | 5.92 | ekb.eg |
Biotic Metabolism Pathways Yielding IN-K5A79
The transformation of cyantraniliprole is not solely a result of chemical processes; biological systems, including microorganisms and plants, play a vital role in its metabolism and the subsequent formation of metabolites like IN-K5A79.
Microbial Biotransformation in Terrestrial and Aquatic Environments
Microorganisms in soil and water are key drivers of pesticide degradation. Through various enzymatic activities, they can transform complex organic molecules into simpler compounds. While a number of microbial degradation products of cyantraniliprole have been identified, the specific pathways leading to IN-K5A79 are not yet fully elucidated.
It is known that cyantraniliprole can be metabolized by soil microbes, and IN-K5A79 has been identified as one of the major soil degradation products. This indicates that specific microbial communities possess the necessary enzymatic machinery to carry out this transformation. However, the specific enzymes and the sequence of reactions involved in the microbial conversion of cyantraniliprole to IN-K5A79 require further investigation.
Plant Metabolic Processes and Enzymatic Conversions to IN-K5A79
Once absorbed by plants, cyantraniliprole is subject to a range of metabolic processes aimed at detoxification and elimination. These processes often involve enzymatic reactions that modify the structure of the parent compound. Studies on the metabolism of cyantraniliprole in tomato plants have identified a multitude of metabolites, indicating complex biotransformation pathways within the plant system. nih.gov
While a definitive enzymatic pathway for the formation of IN-K5A79 in plants has not been explicitly described in the available literature, its detection in terrestrial field studies suggests that it is indeed a plant metabolite. The transformation likely occurs in the above-ground plant tissues, as the translocation of soil-formed metabolites from the roots to the shoots is considered to be negligible. nih.gov The major metabolic reactions observed in plants for cyantraniliprole include ring closure and N-demethylation. nih.gov It is conceivable that the formation of IN-K5A79 is a result of one or a series of these enzymatic reactions, though the precise mechanism remains an area for further research.
The table below lists the chemical compounds mentioned in this article.
Table 2: Mentioned Chemical Compounds
| Compound Name | Type |
|---|---|
| Cyantraniliprole | Parent Insecticide |
| IN-K5A79 | Metabolite |
Metabolic Pathways in Non-Target Organisms
The biotransformation of cyantraniliprole into IN-K5A79 has been identified in non-target organisms, although it typically appears as a minor metabolite. In a study involving lactating goats, IN-K5A79 was detected in kidney tissue. fao.org In this study, goats were orally administered 14C-labeled cyantraniliprole for seven consecutive days. While cyantraniliprole was the major residue component in the kidney, IN-K5A79 was present at very low levels, not exceeding 0.01 mg/kg, which accounted for no more than 1% of the total radioactive residue (TRR). fao.org This suggests that the metabolic pathway leading to IN-K5A79 in goats is a minor route of biotransformation. The biotransformation of cyantraniliprole in goats is generally consistent with the pathways observed in other mammals like rats and poultry. fao.org
Comparative Analysis of IN-K5A79 Formation Across Diverse Environmental and Biological Compartments
The formation of IN-K5A79 is not limited to biological systems; it has also been identified as an environmental degradate of cyantraniliprole. Specifically, IN-K5A79 has been detected in terrestrial field dissipation studies, indicating its formation in soil environments. regulations.govregulations.gov
In aerobic soil metabolism studies, IN-K5A79 is one of several transformation products. The persistence of this metabolite in soil has been quantified, with a reported aerobic soil metabolism half-life (DT50) of 64 days. fao.org This indicates a moderate level of persistence in the soil environment.
When comparing the formation of IN-K5A79 across different compartments, it is evident that it is a relatively minor product of cyantraniliprole degradation. In contrast, the metabolite IN-J9Z38 is consistently reported as a major transformation product in both soil and aquatic systems under various conditions. mda.state.mn.usnih.govekb.eg For instance, under anaerobic aquatic conditions, IN-J9Z38 and IN-K5A78 are considered major transformation products. mda.state.mn.us
The following table provides a comparative overview of the detection and persistence of IN-K5A79 and other major metabolites of cyantraniliprole in different environmental and biological compartments.
| Metabolite | Environmental/Biological Compartment | Status | Persistence (DT50) | Reference |
| IN-K5A79 | Aerobic Soil | Transformation Product | 64 days | fao.org |
| Terrestrial Field | Detected | - | regulations.govregulations.gov | |
| Lactating Goat (Kidney) | Minor Metabolite (≤ 1% TRR) | - | fao.org | |
| IN-J9Z38 | Aerobic Soil | Major Metabolite | 77.1 to 200 days | mda.state.mn.us |
| Anaerobic Aquatic Systems | Major Transformation Product | - | mda.state.mn.us | |
| Tomato Plants | Major Metabolite | - | ekb.eg | |
| IN-K5A78 | Anaerobic Aquatic Systems | Major Transformation Product | - | mda.state.mn.us |
| Aerobic Soil | Major Transformation Product | 423 days | fao.org | |
| IN-PLT97 | Aerobic Soil | Major Transformation Product | 429 to 1638 days | fao.orgmda.state.mn.us |
| IN-JSE76 | Aerobic Soil | Major Transformation Product | 410 days | fao.org |
Regulatory assessments by agencies such as the U.S. Environmental Protection Agency (EPA) have considered the presence of IN-K5A79 in the environment. Initially, IN-K5A79 was included in the list of residues of concern for drinking water. regulations.gov However, in 2016, the EPA removed IN-K5A79, along with other major degradates like IN-JSE76 and IN-K5A78, from this list. regulations.gov This decision was based on information indicating that these degradates are significantly less toxic than the parent compound, cyantraniliprole. regulations.gov
Environmental Fate and Transport of Cyantraniliprole Metabolite In K5a79
Persistence and Degradation Kinetics in Soil Ecosystems
The soil compartment is a primary reservoir for pesticide residues, where biotransformation processes under varying oxygen levels dictate their persistence.
Aerobic Soil Biotransformation of IN-K5A79
Under aerobic conditions, soil microorganisms play a significant role in the degradation of organic compounds. Laboratory studies on the aerobic soil metabolism of cyantraniliprole (B1669382) have provided insights into the persistence of its major transformation products. For the metabolite IN-K5A79, kinetic modeling has been used to estimate its degradation half-life (DT50).
Research findings from studies conducted across various soil types indicate that IN-K5A79 is one of seven major transformation products of cyantraniliprole in aerobic soil environments. The average DT50 value for IN-K5A79 in these studies was determined to be 64 days. This value suggests a moderate persistence in aerobic soil ecosystems.
| Metabolite | Average DT50 (days) | Environmental Compartment | Condition |
|---|---|---|---|
| IN-K5A79 | 64 | Soil | Aerobic |
Anaerobic Soil Biotransformation of IN-K5A79
In environments with limited oxygen, such as flooded soils or deeper soil layers, anaerobic microorganisms mediate degradation. While anaerobic soil metabolism studies have been conducted for cyantraniliprole and some of its other metabolites, specific degradation kinetics and half-life data for IN-K5A79 under anaerobic conditions are not detailed in publicly available scientific literature or regulatory summaries.
Influence of Soil Properties on IN-K5A79 Environmental Behavior
Behavior and Dissipation in Aquatic Environments
The fate of pesticide metabolites in aquatic systems is governed by a combination of abiotic and biotic processes, including photolysis, hydrolysis, and partitioning between water and sediment.
Aquatic Photolysis and Hydrolysis of IN-K5A79
Photolysis (degradation by sunlight) and hydrolysis (reaction with water) are key abiotic degradation pathways in aquatic environments. While the photolytic and hydrolytic behavior of the parent compound, cyantraniliprole, has been investigated, specific kinetic data, such as quantum yields or degradation half-lives for the aquatic photolysis and hydrolysis of the metabolite IN-K5A79, have not been identified in the reviewed scientific literature.
Transport Mechanisms in Surface and Groundwater Systems
The mobility of cyantraniliprole and its metabolites in the soil matrix is a key determinant of their potential to contaminate surface and groundwater. While specific studies focusing solely on the transport mechanisms of IN-K5A79 are limited, regulatory assessments and studies on the parent compound and other metabolites provide significant insights into its likely behavior.
Cyantraniliprole and its degradates are expected to have the potential to reach groundwater through leaching. This is supported by the Groundwater Ubiquity Score (GUS), which for cyantraniliprole is in a transition state, and it is considered moderately mobile in terms of drainflow. researchgate.net Some of the major degradation products of cyantraniliprole have been found to be more mobile than the parent compound itself, which increases the concern for groundwater contamination.
Uptake, Translocation, and Distribution within Plant Systems
The interaction of IN-K5A79 with plants is a complex process that begins with the uptake of the parent compound, cyantraniliprole, and its subsequent metabolism within the plant tissues.
Root Absorption and Xylem Translocation Mechanisms
Studies on the parent compound, cyantraniliprole, have consistently shown that it is readily absorbed by plant roots and translocated throughout the plant via the xylem, the primary water-conducting tissue. nih.govnih.govplos.org This upward movement, known as acropetal translocation, is driven by the transpiration stream.
However, research on the metabolites of cyantraniliprole in tomato plants indicates that the transformation from the parent compound to its various degradates, including metabolites like IN-K5A79, primarily occurs in the above-ground portions of the plant, such as the leaves. nih.gov One study found that cyantraniliprole metabolites were undetectable in the xylem sap at all sampling intervals, suggesting that the translocation of these metabolites from the root to the shoot is negligible. nih.gov This implies that IN-K5A79 is not significantly absorbed from the soil by the roots but is rather formed in situ within the plant's aerial tissues.
Phloem Translocation and Distribution Patterns in Plant Tissues
Phloem translocation is the process by which substances are transported downwards from the leaves to other parts of the plant, such as the roots and fruits. Studies on cyantraniliprole have demonstrated that it lacks significant basipetal movement, indicating an absence of phloem mobility. nih.gov While one study on rice suggested a limited downward translocation of the parent compound through the phloem, the general consensus points to a primary xylem-mobile nature. nih.gov
Given that IN-K5A79 is a metabolite of cyantraniliprole, it is highly probable that it also lacks phloem mobility. This means that once formed in the leaves, IN-K5A79 is unlikely to be redistributed to other parts of the plant, such as the fruits or roots, via the phloem. Its distribution would largely be confined to the tissues where it was metabolized from the parent compound. The highest concentrations of cyantraniliprole and its metabolites are typically found in the leaves, with lower levels detected in flowers and fruits. nih.govnih.gov
Influence of Plant Species and Phenological Stages on IN-K5A79 Accumulation
The accumulation of pesticide residues and their metabolites in plants can be significantly influenced by the plant species and its developmental (phenological) stage. Different plant species have varying capacities for uptake, translocation, and metabolism of xenobiotics. researchgate.net
Research on cyantraniliprole in various crops like tomato, wheat, corn, and proso millet has shown differences in residue levels and dissipation rates. nih.govnih.govplos.orgnih.gov For instance, a study on proso millet demonstrated that while cyantraniliprole residues decreased over time, the concentration of its metabolite IN-J9Z38 (a related metabolite to IN-K5A79) gradually increased, indicating ongoing metabolism within the plant as it matured. nih.gov
The phenological stage of a plant also plays a crucial role. A study on tomato plants revealed that the concentration of cyantraniliprole and its metabolites varied depending on the tissue type and its developmental stage. nih.gov For example, residue levels in fruits were observed to decrease as the fruit ripened. nih.gov This suggests that the accumulation of IN-K5A79 would also be dynamic, changing as the plant grows and develops. The dilution effect due to plant growth can also contribute to a decrease in the concentration of the metabolite over time. nih.gov
Table 1: Factors Influencing IN-K5A79 Accumulation in Plants
| Factor | Influence | Research Findings |
| Plant Species | Different species exhibit varying rates of uptake, translocation, and metabolism of the parent compound, which in turn affects the formation and accumulation of IN-K5A79. | Studies on various crops show different residue patterns for cyantraniliprole and its metabolites. nih.govnih.govplos.orgnih.gov |
| Phenological Stage | The developmental stage of the plant (e.g., vegetative, flowering, fruiting) influences metabolic activity and biomass, thereby affecting the concentration of IN-K5A79. | Metabolite concentrations in tomato tissues vary with developmental stages, with residue levels in fruits decreasing during ripening. nih.gov |
| Tissue Type | The site of metabolism and the lack of phloem mobility dictate the distribution of IN-K5A79, with higher concentrations expected in leaves. | Metabolism of cyantraniliprole primarily occurs in the foliage, leading to higher metabolite concentrations in leaves compared to flowers and fruits. nih.govnih.gov |
Volatilization and Atmospheric Distribution Potential
The potential for a chemical to volatilize from soil or plant surfaces and be distributed in the atmosphere is determined by its vapor pressure and Henry's Law constant. Cyantraniliprole is characterized as being non-volatile, with a very low vapor pressure. herts.ac.uk
This property strongly suggests that its metabolite, IN-K5A79, is also likely to have a low volatilization potential. As a result, it is not expected to be a significant component of atmospheric contamination through volatilization from treated fields. The primary routes of off-target movement for this metabolite are expected to be through leaching and surface runoff rather than atmospheric transport.
Analytical Methodologies for the Detection and Quantification of Cyantraniliprole Metabolite In K5a79
Extraction and Sample Preparation Techniques from Complex Matrices
The accurate determination of IN-K5A79 residues in environmental and biological samples necessitates robust extraction and cleanup procedures to isolate the analyte from interfering matrix components. The complexity of matrices such as soil, vegetables, and fruits requires specialized sample preparation techniques to ensure sensitivity and selectivity in subsequent analyses.
Solid-Phase Extraction (SPE) Methods
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that partitions analytes between a solid sorbent and a liquid phase. websiteonline.cn This method is effective for purifying and concentrating analytes from complex samples prior to chromatographic analysis. websiteonline.cnthermofisher.com The versatility of SPE allows for its application in various stages of sample cleanup, including the removal of interfering compounds and the selective isolation of target analytes. websiteonline.cnthermofisher.com
In the analysis of cyantraniliprole (B1669382) and its metabolite IN-K5A79, a simple and cost-effective SPE method has been developed for tomato fruit samples. This procedure involves using a silica (B1680970) gel packed column for cleanup. The extraction and elution are typically performed using solvents like acetonitrile (B52724) and water. The validation of such methods often demonstrates high average recoveries, typically between 83-94%, with low relative standard deviations, indicating the procedure's reliability and precision.
The general workflow for SPE involves several key steps:
Conditioning: The sorbent is prepared with a solvent to ensure consistent interaction with the sample. thermofisher.comappliedseparations.com
Sample Loading: The sample solution is passed through the sorbent, where the analyte and some matrix components are retained. appliedseparations.com
Washing: Interfering compounds are selectively removed by washing the sorbent with a specific solvent that does not elute the analyte of interest. diva-portal.org
Elution: The desired analyte, IN-K5A79, is recovered from the sorbent using a solvent strong enough to disrupt its interaction with the solid phase. thermofisher.comdiva-portal.org
This technique offers significant advantages, including reduced solvent consumption compared to traditional liquid-liquid extraction and the ability to handle a wide range of sample matrices. thermofisher.comdiva-portal.org
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology Adaptations
The QuEChERS method has become a prominent sample preparation technique for pesticide residue analysis in food and agricultural products due to its simplicity, speed, and minimal solvent usage. rocker.com.twteledynetekmar.com Originally developed for analyzing pesticides in fruits and vegetables, its adaptations are widely applied for the simultaneous extraction of cyantraniliprole and its metabolite IN-K5A79 from diverse and complex matrices. nih.govresearchgate.netekb.eg
The core principle of QuEChERS involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts. A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), uses various sorbents to remove specific matrix interferences.
Adaptations for IN-K5A79 analysis include:
Litchi: A modified QuEChERS procedure has been used for the determination of cyantraniliprole and IN-K5A79 in litchi. The samples are extracted with acetonitrile, and the cleanup is performed using primary secondary amine (PSA) to remove sugars and organic acids, and octadecylsilane (B103800) (C18) to remove nonpolar interferences like lipids.
Pakchoi and Soil: For these matrices, a rapid and reliable method involves extraction with acetonitrile, followed by a dSPE cleanup step using a dispersive primary and secondary amine sorbent before analysis. nih.gov
Cucumber and Tomato: Target compounds are extracted with acetonitrile, and the extract is cleaned using a primary and secondary amine sorbent. nih.gov
Tomato Plants and Soil: The citrate-buffered QuEChERS method has been successfully applied for the extraction of cyantraniliprole and its metabolites from tomato plants and soil. ekb.eg
The selection of sorbents in the dSPE step is critical and depends on the matrix composition. PSA is commonly used for removing fatty acids and sugars, while C18 is effective for lipids. For highly pigmented samples, graphitized carbon black (GCB) may be added to remove pigments and sterols. The choice of buffered or unbuffered methods can also be crucial for pH-sensitive compounds. quechers.eu
Other Advanced Extraction Protocols for Environmental and Biological Specimens
Beyond the widely adopted SPE and QuEChERS methods, other advanced extraction protocols offer enhanced selectivity and efficiency for analyzing trace contaminants in complex environmental and biological samples. While specific applications of these techniques for IN-K5A79 are not extensively documented, their principles are highly relevant for pesticide metabolite analysis.
Molecularly Imprinted Polymers (MIPs): These are highly cross-linked polymers synthesized to have specific recognition sites for a target analyte. nih.gov The use of MIPs in solid-phase extraction (MIP-SPE) can provide superior selectivity compared to conventional sorbents, allowing for the effective isolation of a target compound from a complex matrix with minimal interference. nih.govnih.gov
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to a sample. nih.govnih.gov The analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a chromatograph for desorption and analysis. nih.gov This method is particularly useful for concentrating volatile and semi-volatile analytes and can be performed directly in the sample or in the headspace above it. nih.gov
Stir Bar Sorptive Extraction (SBSE): This technique is similar to SPME but utilizes a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS). nih.gov The coated stir bar is placed in the sample, and after a period of stirring, the analytes are extracted into the coating. The bar is then removed, dried, and the analytes are thermally desorbed for analysis. The larger phase volume of SBSE often results in higher analyte recovery and lower detection limits compared to SPME. nih.gov
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are employed to separate IN-K5A79 from other co-extracted compounds before its detection and quantification. Liquid chromatography is the predominant method used for this purpose.
High-Performance Liquid Chromatography (HPLC) Applications for IN-K5A79
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pesticide residues, including IN-K5A79. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For the analysis of IN-K5A79, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. ekb.eg
Several studies have detailed HPLC methods for IN-K5A79:
In litchi samples, IN-K5A79 was separated on a C18 column using a mobile phase of formic acid aqueous solution and acetonitrile (15:85, v/v).
For tomato fruit analysis, a method was developed using a C18 column with a mobile phase consisting of acetonitrile and water.
Analysis in tomato plants and soil utilized HPLC with Diode-Array Detection (HPLC-DAD). ekb.eg
Detection is often achieved using tandem mass spectrometry (HPLC-MS/MS), which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. UV detection at a specific wavelength, such as 254 nm, is also a viable, though less selective, option.
Table 1: Examples of HPLC Methodologies for IN-K5A79 Analysis This is an interactive table. You can sort and filter the data.
| Matrix | Column | Mobile Phase | Detector | Reference |
|---|---|---|---|---|
| Litchi | C18 | Formic acid aqueous solution : Acetonitrile (15:85) | MS/MS | |
| Tomato Fruit | C18 | Acetonitrile and Water | UV (254 nm) | |
| Tomato Plants/Soil | Not Specified | Not Specified | Diode-Array Detection (DAD) | ekb.eg |
Ultra-Performance Liquid Chromatography (UPLC) Implementations for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. By using columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, resulting in faster analysis times, improved resolution, and greater sensitivity compared to conventional HPLC. nih.govnih.gov
UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the determination of IN-K5A79 in various complex matrices. nih.govnih.gov This combination allows for the rapid, highly sensitive, and selective quantification of the metabolite at very low concentrations. researchgate.netnih.gov
Key implementations include:
Vegetables and Soil: A UPLC-MS/MS method was developed for the simultaneous determination of cyantraniliprole and IN-K5A79 in cucumber, tomato, and soil. nih.gov Similarly, another method was established for pakchoi and soil. nih.gov
Proso Millet: A sensitive analytical method using UHPLC-MS/MS was developed to investigate the dissipation patterns of cyantraniliprole and IN-K5A79. researchgate.net
The enhanced resolution of UPLC is particularly beneficial when dealing with complex matrices where numerous compounds can co-elute and interfere with the analyte of interest in standard HPLC systems. The shorter run times also significantly increase sample throughput in analytical laboratories.
Table 2: Examples of UPLC/UHPLC Methodologies for IN-K5A79 Analysis This is an interactive table. You can sort and filter the data.
| Matrix | System | Column | Detector | Reference |
|---|---|---|---|---|
| Cucumber, Tomato, Soil | UPLC | Not Specified | MS/MS | nih.gov |
| Pakchoi, Soil | UPLC | Not Specified | MS/MS | nih.gov |
| Proso Millet | UHPLC | Not Specified | MS/MS | researchgate.net |
| Wild Garlic | UPLC | Not Specified | MS/MS | researchgate.net |
Table of Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| Cyantraniliprole | |
| Cyantraniliprole metabolite IN-K5A79 | J9Z38, IN-J9Z38 |
| Acetonitrile | ACN |
| Primary Secondary Amine | PSA |
| Octadecylsilane | C18 |
| Graphitized Carbon Black | GCB |
Mass Spectrometric Detection and Identification
Mass spectrometry (MS) offers unparalleled specificity and sensitivity for identifying and quantifying pesticide residues at trace levels. When preceded by chromatographic separation, it allows for the confident determination of analytes in complex matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of Cyantraniliprole and its metabolites. oup.com The protocol generally involves sample extraction and cleanup, followed by chromatographic separation and mass spectrometric detection.
A common and effective sample preparation approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.gov This procedure typically involves an initial extraction of the sample with acetonitrile. nih.govresearchgate.net Cleanup of the extract is then performed using a dispersive solid-phase extraction (d-SPE) step with sorbents like primary secondary amine (PSA) to remove matrix interferences such as organic acids and sugars. oup.com For certain matrices, other sorbents like C18 or silica gel may be employed to further purify the extract. oup.comresearchgate.net
The chromatographic separation is most often achieved using a reverse-phase C18 column. oup.com The mobile phase typically consists of a gradient mixture of an aqueous component, often containing an additive like formic acid to facilitate protonation, and an organic solvent such as acetonitrile. oup.com This setup ensures efficient separation of the parent compound from its various metabolites, including IN-K5A79.
For the analysis of Cyantraniliprole and its metabolites, positive electrospray ionization (ESI+) is the universally preferred mode as it provides high sensitivity for these compounds. oup.com In this mode, the analyte molecules are protonated to form pseudomolecular ions, [M+H]⁺.
Accurate identification and quantification are achieved using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecule of the analyte (the precursor ion) in the first quadrupole, subjecting it to collision-induced dissociation (CID) with an inert gas, and then monitoring for specific, stable fragment ions (product ions) in the third quadrupole. researchgate.net This process is highly selective, as it requires the analyte to meet two specific mass-to-charge ratio criteria (precursor and product ion), significantly reducing the likelihood of false positives from matrix components. For each target compound, at least two precursor-to-product ion transitions are typically monitored—one for quantification (the most abundant) and one for confirmation. researchgate.net
Validation is a crucial step to ensure that an analytical method is fit for its intended purpose. Key parameters evaluated include the limit of quantification (LOQ), limit of detection (LOD), accuracy (measured as recovery), and precision (measured as reproducibility or relative standard deviation, RSD).
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. ekb.eg
Recovery: The percentage of the true amount of an analyte that is detected by the analytical method, indicating its accuracy.
Reproducibility (Precision): The degree of agreement between results of repeated measurements of the same sample, typically expressed as the relative standard deviation (RSD). researchgate.net
Analytical methods for Cyantraniliprole and its metabolites have been validated across numerous matrices, demonstrating high sensitivity and reliability. The table below summarizes typical validation parameters for the major metabolite IN-J9Z38, which are indicative of the performance expected for related compounds like IN-K5A79.
| Matrix | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|
| Pakchoi & Soil | 0.01 | 77.8 - 102.5 | 1.6 - 8.9 | nih.gov |
| Cucumber & Tomato | 0.01 | 74.7 - 96.2 | 2.6 - 15.1 | researchgate.net |
| Watermelon | 0.001 | 85.71 - 105.74 | 0.90 - 6.34 | nih.gov |
| Tomato Fruit | 0.01 | 83 - 94 | <2 |
Quantification and Residue Analysis in Diverse Environmental and Agricultural Samples
Validated LC-MS/MS methods are routinely applied to quantify residues of Cyantraniliprole and its metabolites in a wide array of environmental and agricultural samples. nih.govresearchgate.netnih.gov These studies are essential for determining the persistence of the compounds in the environment and for establishing pre-harvest intervals to ensure food safety.
Research has shown that Cyantraniliprole can degrade into its metabolites in various matrices. For instance, studies on proso millet indicated that as Cyantraniliprole concentrations decreased over time, the concentration of the metabolite IN-J9Z38 gradually increased, demonstrating its formation during cultivation. researchgate.net The analysis of residues in diverse samples like soil, pakchoi, cucumber, tomato, and watermelon provides crucial data on the environmental fate and dietary exposure to these compounds. nih.govresearchgate.netnih.gov
The following table presents findings from residue analysis studies in different agricultural settings.
| Matrix | Analyte | Finding | Reference |
|---|---|---|---|
| Pakchoi | Cyantraniliprole | Half-life: 2.9 - 6.4 days | nih.gov |
| Soil | Cyantraniliprole | Half-life: 8.7 - 18.2 days | nih.gov |
| Pakchoi & Soil | IN-J9Z38 | Final residues <0.07 mg/kg and <0.01 mg/kg, respectively | nih.gov |
| Cucumber | Cyantraniliprole | Half-life: 2.2 days | researchgate.net |
| Tomato | Cyantraniliprole | Half-life: 2.8 days | researchgate.net |
| Watermelon (Zhejiang) | Cyantraniliprole | Half-life: 1.1 days | nih.gov |
| Soil (Zhejiang) | Cyantraniliprole | Half-life: 4.1 days | nih.gov |
Ecological Dynamics and Environmental Interactions of Cyantraniliprole Metabolite In K5a79
Environmental Presence and Distribution in Agricultural Ecosystems
Spatiotemporal Dynamics in Terrestrial Field Dissipation Studies
No specific data from terrestrial field dissipation studies detailing the spatiotemporal dynamics of the metabolite IN-K5A79 were found in the reviewed literature. Terrestrial field dissipation studies are designed to understand the transformation, transport, and fate of pesticides and their degradates under realistic agricultural conditions, but specific half-life values and dissipation patterns for IN-K5A79 in soil are not publicly documented. mda.state.mn.us
Occurrence in Rotational Crops and Associated Residue Patterns
Information on the occurrence and residue patterns of IN-K5A79 in rotational crops is not available in the reviewed scientific literature. Studies on rotational crops are conducted to determine the potential for pesticide residues to accumulate in subsequent crops planted in the same soil, but findings specific to IN-K5A79 have not been published.
Distribution in Surface and Groundwater Systems
There is no available data from monitoring or modeling studies that specifically documents the presence or distribution of the cyantraniliprole (B1669382) metabolite IN-K5A79 in surface or groundwater systems. While the parent compound, cyantraniliprole, and some of its major degradates may have the potential to contaminate surface water through runoff, the specific mobility and partitioning behavior of IN-K5A79 in aquatic environments has not been characterized. mda.state.mn.us
Bioaccumulation and Bioconcentration Potential in Select Non-Target Organisms
Uptake and Accumulation in Aquatic Invertebrates
No studies detailing the uptake and accumulation of IN-K5A79 in aquatic invertebrates, such as Daphnia magna or other species, were identified. Ecotoxicological databases contain information for other metabolites like IN-K5A78, but not for IN-K5A79. ipmcenters.org
Transfer and Internal Distribution in Terrestrial Invertebrates
Scientific data on the transfer and internal distribution of IN-K5A79 in terrestrial invertebrates, such as earthworms or beneficial insects, is not available in the public domain.
Potential for Trophic Transfer Dynamics
Trophic transfer, the movement of contaminants from one trophic level to the next, is a critical factor in assessing the environmental risk of pesticide metabolites. However, specific research quantifying the bioaccumulation, biomagnification, or trophic transfer potential of the cyantraniliprole metabolite IN-K5A79 is not available in current scientific literature. The potential for this compound to move through the food chain is therefore inferred from studies on the parent compound and other, more extensively studied metabolites.
The parent compound, cyantraniliprole, is reported to have a low potential to bioaccumulate herts.ac.uk. Studies on its metabolic fate show no evidence of bioaccumulation or persistence in tissues, with repeat-dose studies indicating little tissue accumulation . Further research comparing cyantraniliprole to its main metabolite, IN-J9Z38, found that the bioaccumulation capacity of the parent compound in zebrafish was higher than that of the metabolite nih.gov. Similarly, the bioenrichment efficiency in earthworms was higher for cyantraniliprole than for IN-J9Z38 researchgate.net.
While these findings suggest that the metabolic process may reduce the bioaccumulation potential compared to the parent compound, the specific physicochemical properties of IN-K5A79 that would govern its partitioning in biological tissues and its subsequent trophic transfer remain uncharacterized. Without dedicated studies on IN-K5A79, its potential for trophic transfer dynamics cannot be definitively stated.
Interactions with Soil Microbial Communities and Biogeochemical Cycling
The influence of the metabolite IN-K5A79 on soil microbial communities has not been specifically documented. However, studies on the parent insecticide and its residues provide insight into the potential effects that metabolites could have on soil health.
Research has shown that residues of cyantraniliprole can negatively impact soil enzyme activity, which is a key indicator of microbial function. A notable study revealed a negative effect on dehydrogenase, alkaline phosphatase, and acid phosphatase activity in soil treated with cyantraniliprole nih.gov. In water-sediment systems, both cyantraniliprole and its major metabolite IN-J9Z38 were found to have inhibitory effects on the diversity and metabolic function of the microbial community, with the parent compound exhibiting a stronger impact nih.gov. These findings suggest that while the parent compound may pose a greater risk to microbial communities, its metabolites are not devoid of influence. The extent to which IN-K5A79 specifically contributes to these effects is unknown and requires further investigation.
Nutrient transformation processes, such as the mineralization of organic matter into plant-available inorganic nutrients, are fundamental to soil fertility and are driven by microbial activity biosisplatform.eucornell.edu. The impact of IN-K5A79 on these specific biogeochemical cycles has not been directly studied.
Nonetheless, the observed effects of its parent compound on soil enzymes offer a potential link. The inhibition of alkaline and acid phosphatase enzymes by cyantraniliprole residues has significant implications for phosphorous mineralization, the process by which organic phosphorus is converted into inorganic phosphate (B84403) that plants can absorb nih.gov. Since soil enzymes are critical for the cycling of major nutrients, any substance that inhibits their activity can disrupt these essential processes biobulletin.com. Given that metabolites of cyantraniliprole are present in the soil environment, they could potentially contribute to the disruption of nutrient cycles, but direct evidence linking IN-K5A79 to impacts on nitrogen, phosphorus, or other nutrient transformations is currently lacking.
Comparative Environmental Behavior and Partitioning of IN-K5A79 with Parent Cyantraniliprole and Co-occurring Metabolites
Cyantraniliprole is known to degrade into a complex array of metabolites in the environment through both microbial and abiotic processes regulations.gov. The environmental behavior of these metabolites, including their persistence and mobility, can differ significantly from the parent compound and from each other.
Cyantraniliprole itself is considered moderately persistent in soil, with reported half-life values ranging from 15 to 89 days nih.govekb.eg. In contrast, some of its metabolites are known to be more persistent. The major metabolite IN-J9Z38, for instance, is frequently cited as being highly persistent in soil, with a slower degradation rate than the parent compound researchgate.netnih.gov. Studies have identified several other major degradates, including IN-JCZ38, IN-NXX69, and IN-QKV54 nih.govregulations.gov.
Specific quantitative data on the environmental properties of IN-K5A79, such as its soil sorption coefficient (Koc) and degradation half-life (DT50), are not available in the reviewed literature. This data gap prevents a direct comparison of its persistence and mobility with cyantraniliprole and other metabolites like IN-J9Z38. Consequently, its partitioning behavior between soil, water, and air, and its potential for leaching or runoff remain uncharacterized. The table below summarizes the available data for the parent compound and a major metabolite, highlighting the lack of information for IN-K5A79.
Table 1: Comparative Environmental Properties of Cyantraniliprole and its Metabolites
| Compound Name | Half-Life (DT50) in Soil | Persistence Compared to Parent | Bioaccumulation Potential | Reference |
|---|---|---|---|---|
| Cyantraniliprole | 15 - 89 days | - | Low | herts.ac.uknih.govekb.eg |
| IN-J9Z38 | Data not specified, but noted as highly persistent | More persistent | Lower than parent | nih.govresearchgate.netnih.gov |
| IN-K5A79 | Data Not Available | Data Not Available | Data Not Available | - |
Advanced Research Perspectives and Future Directions for Cyantraniliprole Metabolite In K5a79
Development and Refinement of Predictive Models for Environmental Fate and Transport
Predictive modeling is a cornerstone of modern environmental risk assessment, allowing scientists to forecast the movement and persistence of chemical compounds in the environment. For metabolites like IN-K5A79, where empirical data may be limited, these in silico tools are invaluable for initial risk screening and for guiding future experimental research.
Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the structural properties of chemicals with their physicochemical properties, environmental fate, or biological activities. nih.govnih.gov The primary goal of QSAR is to develop predictive models that can estimate the properties of new or untested chemicals based on their molecular structure alone. nih.gov
For a metabolite such as IN-K5A79, QSAR models could be developed to predict key environmental parameters. This involves calculating a range of molecular descriptors (e.g., topological, spatial, thermodynamic) and using statistical methods to build a relationship with a known endpoint. nih.gov Future research would focus on building robust QSARs for the entire class of cyantraniliprole (B1669382) metabolites to predict properties like soil adsorption coefficients (Koc), water solubility, and potential for bioaccumulation. Such models are crucial in the early stages of risk assessment to identify metabolites that may possess properties of environmental concern, such as high persistence or mobility. nih.govregulations.gov
Table 1: Illustrative QSAR Model Parameters for Environmental Assessment
| Parameter | Description | Predicted Property for IN-K5A79 (Hypothetical) | Implication for Environmental Fate |
|---|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | Indicates the potential for a chemical to bioaccumulate in organisms. | 1.5 - 2.5 | Low to moderate potential for bioaccumulation. |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Predicts the mobility of a substance in soil. Higher values indicate less mobility. | 150 - 300 mL/g | Moderate mobility in soil, potential for leaching. |
| Water Solubility | Affects the transport of the compound in aquatic systems and its availability for degradation. | 10 - 20 mg/L | Sufficiently soluble to be transported in surface water and potentially leach to groundwater. |
| Henry's Law Constant | Indicates the tendency of a chemical to partition between air and water (volatility). | < 1.0 x 10⁻¹⁰ atm m³/mol | Non-volatile, not expected to be transported significantly in the atmosphere. |
Environmental Fate Modeling Simulations and Scenario-Based Analyses
Environmental fate models are computer simulations that integrate chemical properties with environmental data to predict the distribution and concentration of substances over time and space. researchgate.net Models such as the Pesticide Root Zone Model (PRZM) and the Pesticide Water Calculator (PWC) are used by regulatory agencies to estimate pesticide concentrations in surface and groundwater resulting from agricultural uses. regulations.gov
Future research on IN-K5A79 would necessitate the use of these models to conduct scenario-based analyses. By inputting the predicted physicochemical properties (from QSAR) and estimated formation rates, simulations can predict its potential to leach into groundwater or move into surface water bodies under various soil, climate, and agricultural practice scenarios. mda.state.mn.usregulations.gov Long-term lysimeter studies, which involve monitoring the movement of substances through large, undisturbed soil columns, provide crucial data for validating and refining these models, offering a more realistic picture of vertical movement through the soil profile.
Application of Isotope Tracing and Advanced Spectroscopic Techniques for Mechanistic Elucidation
Understanding the transformation and degradation of a metabolite requires precise analytical techniques to track its journey and identify its structure. Isotope tracing and advanced spectroscopy are fundamental tools for this purpose.
Isotope tracing, typically using carbon-14 (B1195169) (¹⁴C) labeled parent compounds, is a powerful method for tracking the fate of a pesticide and its transformation products through complex environmental or biological systems. iaea.org By applying ¹⁴C-cyantraniliprole in controlled laboratory studies (e.g., soil or water incubations), researchers can trace the formation and decline of metabolites like IN-K5A79, quantify their distribution in different environmental compartments (soil, water, sediment), and determine their mineralization rates to ¹⁴CO₂. nih.gov This technique is essential for establishing degradation kinetics and understanding pathways. nih.govnih.gov
Advanced spectroscopic techniques are critical for the definitive identification and structural elucidation of novel or uncharacterized metabolites. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) such as in Orbitrap-LC/MS systems, provides the mass accuracy and fragmentation data needed to determine the elemental composition and structure of unknown compounds formed during degradation studies. nih.gov These methods have been used to identify numerous cyantraniliprole metabolites in various matrices and would be the primary tool for confirming the structure of IN-K5A79 and characterizing its subsequent breakdown products. nih.govekb.eg
Identification and Characterization of Novel Biotransformation Pathways and Involved Enzymatic Systems
Cyantraniliprole undergoes biotransformation in plants, soil, and aquatic systems, leading to a suite of metabolites. nih.gov Known pathways for cyantraniliprole include ring closure to form IN-J9Z38, N-demethylation, and glycosylation. nih.gov The formation of IN-K5A79 likely involves a specific sequence of enzymatic reactions.
A key area of future research is to identify the specific microbial communities or plant enzyme systems responsible for these transformations. For microbial degradation, studies would involve incubating cyantraniliprole in different soils or sediments and identifying microorganisms that can use the compound as a carbon or nitrogen source. nih.gov Once potential degrading organisms are isolated, their enzymatic systems (e.g., cytochrome P450 monooxygenases, hydrolases, glutathione (B108866) S-transferases) can be characterized. mdpi.com This knowledge is crucial for understanding the environmental conditions that favor degradation and for developing potential bioremediation strategies. nih.gov
Table 2: Potential Biotransformation Reactions for Cyantraniliprole Metabolites
| Reaction Type | Description | Known Cyantraniliprole Metabolite Formed | Potential Relevance to IN-K5A79 |
|---|---|---|---|
| Ring Closure | Intramolecular cyclization, often with the loss of a water molecule. | IN-J9Z38 | Could be a precursor or a subsequent transformation product. |
| N-demethylation | Removal of a methyl group from a nitrogen atom, a common Phase I reaction. | IN-MLA84 | Could be a step in the formation or degradation pathway of IN-K5A79. |
| Hydroxylation | Addition of a hydroxyl (-OH) group, increasing water solubility. | IN-N7B69, IN-MYX98 | A likely enzymatic step mediated by monooxygenases. |
| Hydrolysis | Cleavage of chemical bonds by the addition of water, particularly of the amide linkage. | IN-HGW87 | A potential abiotic or biotic degradation pathway in aqueous environments. |
| Glycosylation | Attachment of a sugar moiety, a common Phase II detoxification pathway in plants. | TP633, TP619 | Could be a detoxification step if IN-K5A79 is formed within plant tissues. |
Long-Term Ecological Monitoring and Surveillance Strategies for IN-K5A79 in Key Environmental Compartments
Given that some metabolites of cyantraniliprole are known to be more persistent than the parent compound, long-term monitoring is essential for a complete environmental risk assessment. mda.state.mn.us For instance, the degradate IN-PLT97 has a soil half-life that can extend to several years. mda.state.mn.us
Future strategies must include the development of sensitive and specific analytical methods for quantifying IN-K5A79 in complex environmental matrices like soil, sediment, and water. nih.govresearchgate.net Once these methods are established, long-term field monitoring programs can be designed. These programs should target key environmental compartments in areas of high cyantraniliprole use to determine if persistent metabolites like IN-K5A79 accumulate over time. Such surveillance provides real-world data on the exposure levels and persistence of the metabolite, which is critical for validating predictive models and ensuring environmental protection.
Integration of Omics Technologies (e.g., Metagenomics, Metabolomics) in Metabolite Research
Omics technologies offer a systems-biology approach to understanding the interaction between chemicals and the environment at a molecular level. nih.govtaylorfrancis.com
Metagenomics involves sequencing the total DNA from an environmental sample (e.g., soil or water) to identify the entire microbial community and its collective genetic potential. rsc.org This approach can be used to uncover the complete biodegradation pathways of cyantraniliprole and its metabolites. researchgate.netfao.org By comparing the microbial community in contaminated sites with pristine sites, researchers can identify specific microbes and genes that are enriched in the presence of the pesticide, pointing towards their role in its degradation. nih.govnih.gov This would be a powerful tool to identify the specific genes and enzymes responsible for the formation and breakdown of IN-K5A79 in the environment. rsc.org
Metabolomics is the comprehensive analysis of all metabolites within a biological system. mdpi.com In ecotoxicology, metabolomics can be used to assess the biochemical effects of exposure to a chemical on non-target organisms. dntb.gov.uaresearchgate.net For example, exposing organisms like zebrafish or earthworms to IN-K5A79 and analyzing changes in their metabolic profiles can reveal pathways affected by the compound and identify potential biomarkers of exposure or effect. mdpi.com This provides a deeper understanding of the metabolite's potential toxicity and mode of action. nih.govresearchgate.net
Q & A
Q. What analytical methods are recommended for detecting IN-K5A79 residues in plant and soil matrices?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method coupled with HPLC-MS/MS is widely validated for IN-K5A79 quantification. Key steps include:
- Extraction : Acetonitrile-based solvent systems for high recovery rates (76–98%) across matrices like litchi, soil, and maize .
- Cleanup : Primary Secondary Amine (PSA) and C18 adsorbents to remove interferents .
- Detection : MRM (Multiple Reaction Monitoring) modes in ESI+ with LOQs as low as 0.0005 mg/kg .
- Validation : Include spike-recovery tests (RSD <10%) and calibration curves (r >0.99) for reproducibility .
Q. How does IN-K5A79’s environmental persistence compare to other cyantraniliprole metabolites?
Longitudinal degradation studies in soil and crops (e.g., maize, pepper) indicate IN-K5A79 has a half-life of 3–15 days, depending on soil pH and organic matter. It is less persistent than J9Z38 but more stable than IN-RNU71 . Key factors influencing degradation include microbial activity and application methods (e.g., seed coating vs. foliar spray) .
Advanced Research Questions
Q. What transcriptomic pathways are perturbed by IN-K5A79 in non-target soil organisms?
In Eisenia fetida (earthworms), IN-K5A79 exposure at 100 mg/kg induces oxidative stress, disrupting:
- Lipid Metabolism : Downregulation of fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC) .
- Endocrine Systems : Altered expression of vitellogenin-like proteins and ecdysone receptors .
- Detoxification Pathways : Upregulation of cytochrome P450 (CYP3A4) and glutathione-S-transferase (GST) genes . Experimental designs should include RNA-seq with GO/KEGG enrichment analysis to map pathway-level impacts .
Q. How can contradictory data on IN-K5A79’s toxicity mechanisms be resolved?
Discrepancies in toxicity reports (e.g., oxidative stress vs. neurotoxicity) may arise from:
- Dose-Dependent Effects : Low doses (≤10 mg/kg) may activate compensatory mechanisms, masking acute toxicity .
- Matrix Interactions : Soil organic carbon content can reduce bioavailability, altering observed toxicity .
- Model Organism Variability : Use standardized species (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil) to improve cross-study comparability .
Q. What experimental designs optimize IN-K5A79 extraction efficiency in complex matrices?
Response Surface Methodology (RSM) with Box-Behnken designs can optimize extraction parameters:
- Factors : Solvent volume (5–15 mL), shaking time (5–30 min), adsorbent ratio (PSA:C18 = 1:1 to 3:1) .
- Responses : Recovery rate (%) and matrix effect (signal suppression/enhancement) . Advanced studies should include inter-laboratory validation to ensure robustness .
Regulatory and Methodological Considerations
Q. How are maximum residue limits (MRLs) for IN-K5A79 established in crops?
MRLs rely on residue trials in crops (e.g., apricots, maize) under Good Agricultural Practices (GAP). Key steps:
- Field Trials : Apply cyantraniliprole at recommended doses and sample at harvest .
- Metabolite Tracking : Quantify IN-K5A79 alongside parent compounds using validated HPLC-MS/MS .
- Risk Assessment : Calculate theoretical maximum daily intake (TMDI) against ADI (Acceptable Daily Intake) thresholds .
Q. What statistical approaches are critical for analyzing IN-K5A79’s dose-response relationships?
- Nonlinear Regression : Fit data to log-logistic models (e.g., EC50 estimation for earthworm toxicity) .
- ANOVA with Post Hoc Tests : Compare treatment means across concentrations (e.g., Tukey’s HSD for gene expression data) .
- Multivariate Analysis : PCA (Principal Component Analysis) to identify key variables in degradation studies .
Data Contradictions and Gaps
Q. Why do some studies report undetectable IN-K5A79 in crops despite cyantraniliprole application?
Q. Does IN-K5A79 share a common mechanism of toxicity with other diamide metabolites?
EPA assessments confirm IN-K5A79 does not share mechanisms with chlorantraniliprole or thiamethoxam metabolites. Toxicity is attributed to unique interactions with ryanodine receptors in insects and oxidative stress in non-target organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
